Ethylenebis(diphenylphosphine)
Overview
Description
Ethylenebis(diphenylphosphine) Description
Ethylenebis(diphenylphosphine) and its derivatives are versatile ligands in coordination chemistry, often used to stabilize various metal centers in complex formations. These ligands are characterized by their ability to chelate metals through their phosphorus atoms, which can lead to a variety of coordination geometries and reactivity patterns.
Synthesis Analysis
The synthesis of ethylenebis(diphenylphosphine) derivatives can involve selective oxidation reactions, as seen in the formation of asymmetric multifunctional phosphorus ligands through azide oxidation of o-bis(phosphines) . Additionally, the coordination chemistry of chromium with a diphosphine ligand has been explored, leading to the synthesis of chromium-diphosphine catalysts for ethylene trimerization .
Molecular Structure Analysis
Structural characterization of these ligands and their complexes is crucial for understanding their reactivity. For instance, the prototypical ligand 1-Ph(2)P=N(SiMe(3))-2-(Ph(2)P)C(6)H(4) has been structurally characterized, revealing a wide P=N-SiMe(3) angle and a short P=N bond length . Similarly, the palladium and platinum complexes of N,N-bis(diphenylphosphino)ethylaniline derivatives have been characterized using X-ray diffraction analyses .
Chemical Reactions Analysis
Ethylenebis(diphenylphosphine) and its derivatives participate in a variety of chemical reactions. For example, they can act as probes in niobium-mediated diphosphorus chemistry , and they can also be involved in the oligomerization of ethylene when activated by metal complexes . The influence of intramolecular hydrogen bonding in nickel(II) diphenylphosphinoenolate complexes has been shown to affect the catalytic oligomerization of ethylene .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenebis(diphenylphosphine) complexes are influenced by their coordination environment. Metal carbonyl complexes of cis-bis-1,2-(diphenylphosphino)ethylene exhibit a large downfield shift of the olefinic protons in their proton NMR spectra, suggesting a ring current in the chelate ring . Moreover, the complexes of divalent cobalt, nickel, and copper with ethylenebis(diphenylphosphine oxide) have been studied by magnetic and spectroscopic techniques, revealing polymeric structures and coordination geometries .
Scientific Research Applications
Complex Formation with Various Metals
Ethylenebis(diphenylphosphine oxide) has been studied for its ability to form complexes with divalent cobalt, nickel, and copper. These complexes have been examined using magnetic and spectroscopic techniques, revealing polymeric pseudotetrahedral 1:1 adducts with cobalt and copper halides, where the ligand is non-chelating. The 2:1 perchlorate complexes of cobalt and nickel are both octahedral and contain coordinated solvent (Brisdon, 1972).
Involvement in Free Radical Addition Reactions
Ethylenebis(diphenylphosphine) has been utilized in free radical addition reactions to various species like alkynols, alkyne ethers, unsaturated carboxylic acids and esters, and β-lactones. This process often leads to water-soluble phosphines, with NMR spectroscopic characterization confirming the properties of the new products (Heesche-Wagner & Mitchell, 1994).
As a Probe in Diphosphorus Chemistry
Ethylenebis(triphenylphosphine)platinum has been used as a probe to study niobium-mediated diphosphorus chemistry. It successfully trapped P2-containing molecules, providing insights into the elimination rates of these molecules at room temperature and the reductive cleavage of P-P bonds (Piro & Cummins, 2007).
Catalysis in Polymer Synthesis
In the field of polymer synthesis, organolanthanide-mediated hydrophosphination and ethylene polymerization have been coupled using diphenylphosphine-terminated polyethylenes. The resulting polymers exhibit high activities and narrow polydispersities, demonstrating the efficiency of ethylenebis(diphenylphosphine) as a chain transfer agent in olefin polymerization processes (Kawaoka & Marks, 2004).
In X-ray Crystallography and NMR Studies
Ethylenebis(diphenylphosphine oxide) has been utilized in the complexation of Th(NO3)4, leading to various crystal structures. Investigations using X-ray crystallography, IR, NMR, and CHN analysis revealed the formation of multiple crystal polymorphs and provided insights into ligand exchange rates in different solvents (Morse, Staples, & Biros, 2016).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize complexes of Cu(I) with ethylenebis(diphenylphosphine). The resulting products were analyzed through elemental analysis, IR, and 1H NMR measurements, providing insights into the electrochemical reactions involved (Tang De-xiang, 2011).
Studies in Organometallic Chemistry
Research in organometallic chemistry has explored the reaction of various bidentate ligands, including ethylenebis(diphenylphosphine), with M2Cl6·3THT (M = Nb, Ta; THT = tetrahydrothiophene). This led to the isolation of new molecular species, characterized by chemical analysis, IR, ESR, and magnetic susceptibility data, showing metal-metal interactions (Clay & Brown, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMZQPDHXULLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061858 | |
Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystals; [Acros Organics MSDS] | |
Record name | Bis(1,2-diphenylphosphino)ethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12344 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Bis(diphenylphosphino)ethane | |
CAS RN |
1663-45-2 | |
Record name | 1,2-Bis(diphenylphosphino)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1663-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(diphenylphosphine)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(diphenylphosphino)ethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine, 1,1'-(1,2-ethanediyl)bis[1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,2-diphenylphosphino)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(DIPHENYLPHOSPHINO)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL33QE52I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.